

Application Notes and Protocols: L-741,671 In Vitro Binding Assay

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Compound of Interest		
Compound Name:	L-741671	
Cat. No.:	B1674071	Get Quote

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Introduction

L-741,671 is a potent and selective antagonist of the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The dopamine D2 receptor is a key target in the central nervous system for the treatment of various neuropsychiatric disorders, including schizophrenia and psychosis. Characterizing the binding affinity of compounds like L-741,671 to the D2 receptor is a critical step in the drug discovery and development process. This document provides a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity (Ki) of L-741,671 for the human dopamine D2 receptor.

The assay described is a competitive binding experiment using cell membranes expressing the recombinant human dopamine D2 receptor and [³H]-spiperone, a well-characterized high-affinity D2 antagonist radioligand. The protocol is based on the principle that the unlabeled ligand (L-741,671) will compete with a fixed concentration of the radioligand ([³H]-spiperone) for binding to the D2 receptors. The concentration of L-741,671 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is then used to calculate the inhibitory constant (Ki).

Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric

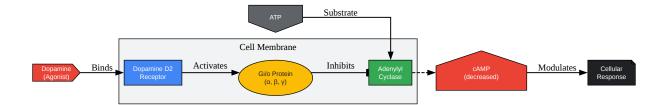




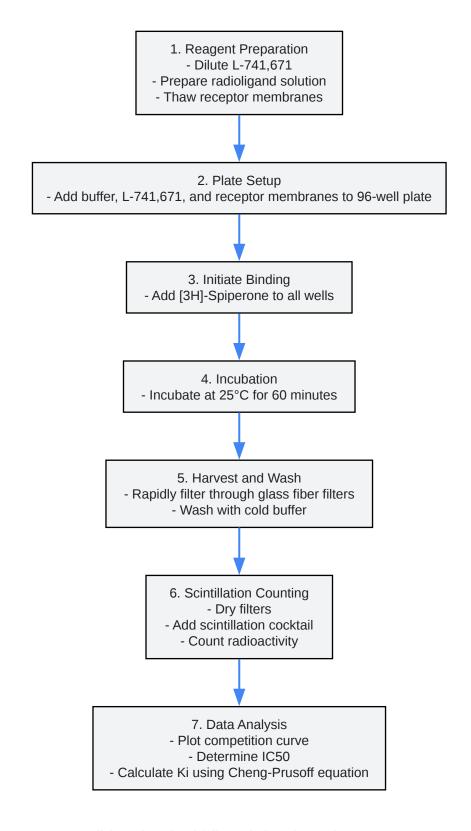


G protein. The activated $G\alpha i/o$ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.









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